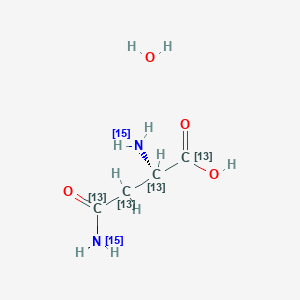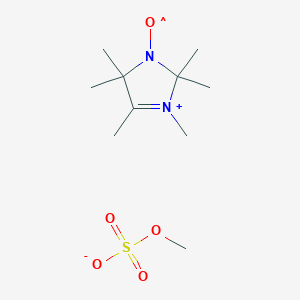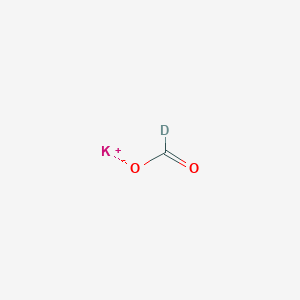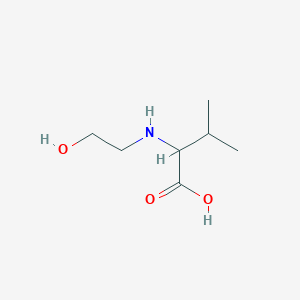
Diammonium sodium hexanitrorhodate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium sodium hexanitrorhodate(III) is a complex inorganic compound with the chemical formula Na(NH4)2Rh(NO2)6. It is known for its unique properties and applications in various fields of scientific research. The compound is characterized by its high purity and trace metal basis, making it suitable for specialized applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium sodium hexanitrorhodate(III) can be synthesized through a series of chemical reactions involving rhodium, sodium, and ammonium salts. The typical synthetic route involves the reaction of rhodium chloride with sodium nitrite and ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of diammonium sodium hexanitrorhodate(III) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diammonium sodium hexanitrorhodate(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where the nitrite ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile.
Major Products Formed: The major products formed from these reactions include various rhodium complexes with different ligands, which can be tailored for specific applications .
Scientific Research Applications
Diammonium sodium hexanitrorhodate(III) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of diammonium sodium hexanitrorhodate(III) involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- Ammonium hexachlororhodate(III)
- Sodium hexachlororhodate(III)
- Potassium hexachlororhodate(III)
Comparison: Diammonium sodium hexanitrorhodate(III) is unique due to its specific ligand environment and the presence of both sodium and ammonium ions. This unique composition imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
H14N8NaO12Rh+3 |
|---|---|
Molecular Weight |
444.05 g/mol |
IUPAC Name |
diazanium;sodium;nitrous acid;rhodium |
InChI |
InChI=1S/6HNO2.2H3N.Na.Rh/c6*2-1-3;;;;/h6*(H,2,3);2*1H3;;/q;;;;;;;;+1;/p+2 |
InChI Key |
YWMWXKYPWVEMDO-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.[Na+].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)

![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)







